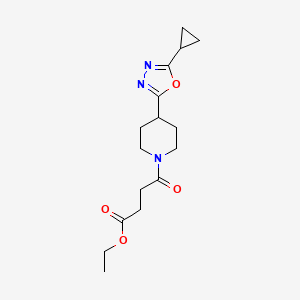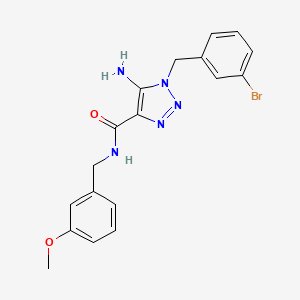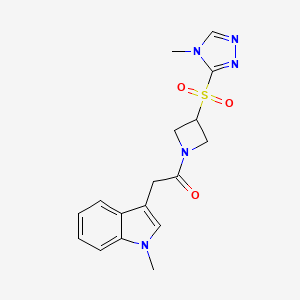![molecular formula C25H21ClN4O5 B2582946 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide CAS No. 946237-03-2](/img/structure/B2582946.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H21ClN4O5 and its molecular weight is 492.92. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel derivatives containing the 1,2,4-oxadiazole moiety have been synthesized, showcasing the versatility of this core structure in creating compounds with potential biological activity. Such derivatives have been characterized using various analytical techniques, highlighting their complex structures and potential for further investigation in medicinal chemistry and material science [Srimannarayana, Srivastava, & Clapp, 1970; Yu et al., 2014].
Biological Applications
- Research has identified the antimicrobial and anti-enzymatic potential of compounds synthesized from 1,3,4-oxadiazole derivatives. These compounds have been evaluated against bacterial strains and enzymes, demonstrating their potential as antimicrobial agents. This indicates the broad applicability of these derivatives in combating various microbial infections [Nafeesa et al., 2017; Rehman et al., 2013].
Pharmacological Evaluation
- The structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have been explored, with investigations into various 6,5-heterocycles to improve metabolic stability. This research suggests the possibility of developing more stable and effective therapeutic agents targeting critical pathways in cancer and other diseases [Stec et al., 2011].
Molecular Docking and Quantum Mechanical Studies
- Advanced computational techniques, including molecular docking and quantum mechanical studies, have been applied to analyze the interactions of benzothiazolinone acetamide analogs with biological targets. These studies offer insights into the binding affinities and mechanism of action of these compounds, providing a foundation for the development of targeted therapies [Mary et al., 2020].
Corrosion Inhibition
- Some studies have explored the use of acetamide derivatives as corrosion inhibitors, indicating their potential in protecting metals from corrosion in various environments. This application demonstrates the versatility of acetamide derivatives beyond biological systems, highlighting their importance in industrial and engineering contexts [Yıldırım & Cetin, 2008].
- Cleavage of NO bonds in 1,2,4-oxadiazolines (Srimannarayana, Srivastava, & Clapp, 1970)
- Synthesis, characterization and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate (Nafeesa et al., 2017)
- Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors (Stec et al., 2011)
- Spectroscopic, quantum mechanical studies, ligand protein interactions and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs (Mary et al., 2020)
- Synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine and isoxazoline derivatives as corrosion inhibitors (Yıldırım & Cetin, 2008)
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O5/c1-14-9-15(2)30(12-21(31)27-11-16-3-8-19-20(10-16)34-13-33-19)25(32)22(14)24-28-23(29-35-24)17-4-6-18(26)7-5-17/h3-10H,11-13H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCHGKWQBJKSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-Chlorophenyl)methyl]-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2582866.png)
![3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2582867.png)
![(E)-2-Phenyl-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]ethenesulfonamide](/img/structure/B2582868.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2582869.png)


![N-[2-(4-chlorophenyl)ethyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2582875.png)
![2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol](/img/structure/B2582876.png)



![2-((4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2582884.png)
